molecular formula C13H15NO3 B15337745 Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate

Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate

Cat. No.: B15337745
M. Wt: 233.26 g/mol
InChI Key: CCZAQUSJUOKUJT-UHFFFAOYSA-N
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Description

. Esters are commonly used in various industrial applications, including as solvents, plasticizers, and in the synthesis of pharmaceuticals and fragrances. This compound specifically features a pyrrolidinyl group attached to a benzoate ester, making it a unique and versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate typically involves the reaction of 3-(2-oxo-1-pyrrolidinyl)benzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as distillation or recrystallization may be employed to obtain the pure ester product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines as major products.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate has several scientific research applications across various fields:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It may serve as a precursor for the development of new drugs, particularly in the treatment of diseases involving oxidative stress or microbial infections.

  • Industry: this compound is utilized in the production of fragrances and flavoring agents due to its pleasant aroma and taste.

Mechanism of Action

The mechanism by which Ethyl 3-(2-Oxo-1-pyrrolidinyl)benzoate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. In antioxidant applications, it may scavenge free radicals, preventing oxidative damage to cells and tissues.

Molecular Targets and Pathways Involved:

  • Antimicrobial Activity: The compound may target microbial cell membranes or specific enzymes involved in microbial metabolism.

  • Antioxidant Activity: It may interact with free radicals or enzymes involved in oxidative stress pathways.

Comparison with Similar Compounds

  • Ethyl 3-(2-Oxo-1-piperidinyl)benzoate

  • Ethyl 3-(2-Oxo-1-azepinyl)benzoate

  • Ethyl 3-(2-Oxo-1-oxazolidinyl)benzoate

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

ethyl 3-(2-oxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)10-5-3-6-11(9-10)14-8-4-7-12(14)15/h3,5-6,9H,2,4,7-8H2,1H3

InChI Key

CCZAQUSJUOKUJT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2CCCC2=O

Origin of Product

United States

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